

4-Amino-5-chloro-2-methoxybenzaldehyde

molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Amino-5-chloro-2-methoxybenzaldehyde
Cat. No.:	B2596730

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An In-depth Technical Guide: **4-Amino-5-chloro-2-methoxybenzaldehyde**

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Amino-5-chloro-2-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a critical intermediate in the synthesis of complex organic molecules. With a molecular weight of 185.61 g/mol, this compound is particularly significant in the pharmaceutical industry as a building block for active pharmaceutical ingredients (APIs), most notably those targeting gastrointestinal disorders.^[1] Its unique substitution pattern, featuring an amine, a chloro group, and a methoxy group on the benzaldehyde core, provides a versatile scaffold for developing prokinetic agents and other therapeutics.^[1] This guide provides a comprehensive technical overview of its chemical properties, a proposed synthesis pathway, robust analytical characterization methods, key applications in drug discovery, and essential safety protocols.

Core Chemical and Physical Properties

The foundational characteristics of a chemical reagent are paramount for its effective use in research and development. The identity and purity of **4-Amino-5-chloro-2-methoxybenzaldehyde** are defined by a specific set of parameters.

Chemical Identity

A clear identification of the compound is the first step in any scientific endeavor. The following table summarizes its key identifiers.

Identifier	Value	Source
IUPAC Name	4-Amino-5-chloro-2-methoxybenzaldehyde	N/A
Molecular Formula	C ₈ H ₈ ClNO ₂	[2]
Molecular Weight	185.61 g/mol	[1] [2]
CAS Number	145742-50-3	[2]
MDL Number	MFCD24645097	[1] [2]

Physicochemical Data & Storage

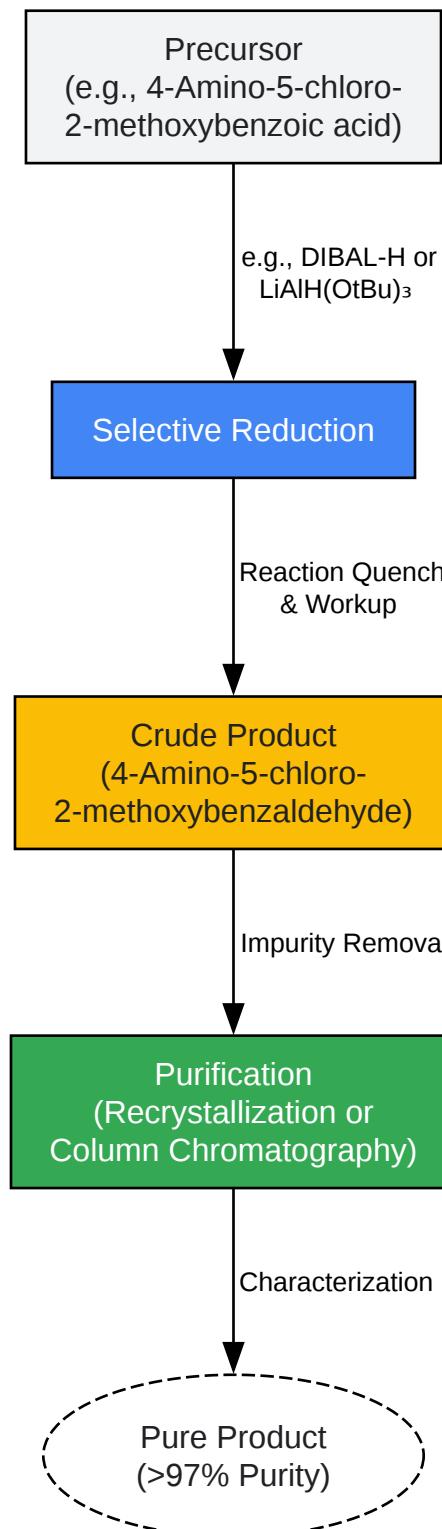
The physical properties and stability of the compound dictate its handling and application in experimental settings.

Property	Value	Source
Appearance	Solid	(related compound)
Purity	Typically ≥95% - 97%	[1] [2]
Boiling Point	340.5 ± 42.0 °C at 760 mmHg	[1]
Storage Conditions	2-8°C, protect from light, store under an inert gas	[1]

Synthesis and Purification Workflow

While commercially available, understanding the synthetic rationale for **4-Amino-5-chloro-2-methoxybenzaldehyde** provides insight into potential impurities and informs the development of novel analogues. The synthesis of such a multi-substituted benzene ring requires careful strategic planning to ensure correct regiochemistry. A plausible synthetic route often starts from a more readily available precursor, such as 4-amino-5-chloro-2-methoxybenzoic acid or its methyl ester.

The causality for this choice lies in the relative stability of the carboxylic acid group during electrophilic aromatic substitution reactions that might be used to install the chloro and amino groups. The final step would then be a controlled reduction of the carboxylic acid or ester to the aldehyde. This avoids over-reduction to an alcohol and protects the other sensitive functional groups.



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Caption: Generalized workflow for the synthesis and purification of **4-Amino-5-chloro-2-methoxybenzaldehyde**.

Protocol: Purification by Recrystallization

Recrystallization is a robust and cost-effective method for purifying solid organic compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound poorly at low temperatures but readily at high temperatures, while impurities should remain either soluble or insoluble at all temperatures.

Rationale: This technique exploits differences in solubility between the desired product and impurities. As a hot, saturated solution cools, the decreased solubility of the product forces it to crystallize out, leaving more soluble impurities behind in the solvent (mother liquor).

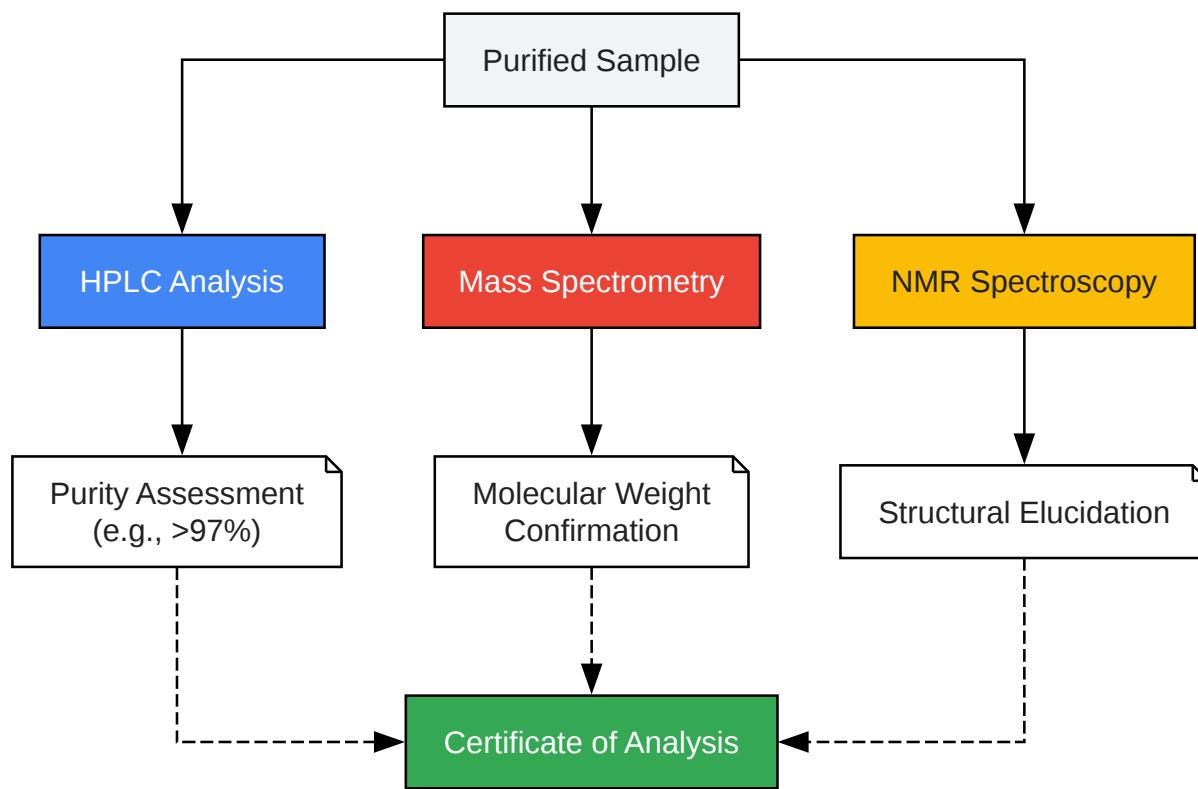
Step-by-Step Methodology:

- **Solvent Selection:** Begin by testing a range of solvents (e.g., ethanol/water, ethyl acetate/hexanes, toluene) in small test tubes to identify a suitable system.
- **Dissolution:** Place the crude **4-Amino-5-chloro-2-methoxybenzaldehyde** in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.
- **Hot Filtration (if necessary):** If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
- **Crystallization:** Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal yield.
- **Isolation:** Collect the purified crystals by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
- **Drying:** Dry the crystals under vacuum to remove all traces of solvent. The final product should be a free-flowing crystalline solid.

Analytical Characterization

Rigorous analytical validation is non-negotiable in scientific research and drug development. A multi-pronged approach is necessary to confirm the identity, purity, and structure of **4-Amino-5-**

chloro-2-methoxybenzaldehyde.



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Caption: A comprehensive workflow for the analytical validation of **4-Amino-5-chloro-2-methoxybenzaldehyde**.

Protocol: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds.

Methodology:

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically effective.
- Flow Rate: 1.0 mL/min.

- Detection: UV detector set to a wavelength where the benzaldehyde chromophore absorbs strongly (e.g., 254 nm).
- Procedure: A standard solution of the compound is injected to determine its retention time. The analysis of the sample will show a major peak at this retention time, and the area percentage of this peak relative to all other peaks provides the purity value.

Protocol: Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry provides a precise measurement of the molecular weight, confirming the compound's elemental composition.

Methodology:

- Ionization Technique: Electrospray Ionization (ESI) is suitable for this polar molecule.
- Analysis Mode: Positive ion mode will likely show the protonated molecule $[M+H]^+$.
- Expected Mass: The analysis should reveal a prominent ion peak corresponding to the molecular weight of 185.61 plus the mass of a proton, with the characteristic isotopic pattern for a compound containing one chlorine atom (a ~3:1 ratio of M to M+2 peaks).

Protocol: Structural Elucidation by NMR

Nuclear Magnetic Resonance (^1H NMR) spectroscopy is essential for confirming the precise arrangement of atoms and functional groups.

Methodology:

- Solvent: Deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6).
- Expected Signals: The ^1H NMR spectrum should be consistent with the structure:
 - An aldehyde proton singlet (~9.5-10.5 ppm).
 - Two aromatic proton singlets in the aromatic region (~6.0-8.0 ppm).

- A methoxy group singlet (~3.5-4.0 ppm).
- A broad singlet for the amine protons (variable chemical shift).

Applications in Drug Development

The structural motifs within **4-Amino-5-chloro-2-methoxybenzaldehyde** are of significant interest in medicinal chemistry.

- Prokinetic Agents: This molecule is a key intermediate for synthesizing drugs that enhance gastrointestinal motility.^[1] Its structure is a component of several potent serotonin 5-HT₃ receptor antagonists and dopamine D₂ receptor antagonists, which are classes of drugs used to treat nausea, vomiting, and gastric motility disorders.^[3]
- Scaffold for Novel Therapeutics: The presence of multiple functional groups (aldehyde, amine, chloro, methoxy) allows for diverse chemical modifications. The aldehyde can be converted into Schiff bases, which have shown potential in anticancer research, or reductively aminated to build complex side chains.^[4]
- Structure-Activity Relationship (SAR) Studies: The chloro and methoxy groups play crucial roles in modulating a molecule's pharmacokinetic and pharmacodynamic properties, including receptor binding affinity and metabolic stability.^[5] This compound provides a valuable starting point for SAR exploration by modifying these groups.

Safety, Handling, and Storage

Based on data from structurally related compounds like 4-Amino-5-chloro-2-methoxybenzoic acid, appropriate safety precautions are mandatory.^[6]

Hazard Identification

- Skin Irritation: May cause skin irritation (H315).
- Eye Irritation: Causes serious eye irritation (H319).
- Respiratory Irritation: May cause respiratory irritation (H335).

Handling and Personal Protective Equipment (PPE)

Control	Specification	Rationale
Engineering Controls	Use only in a well-ventilated area or a chemical fume hood.	[7][8] To minimize inhalation of dust or vapors.
Eye/Face Protection	Wear chemical safety goggles or a face shield.	[9] To prevent eye contact and serious irritation.
Hand Protection	Wear compatible, chemical-resistant gloves (e.g., nitrile).	[9] To prevent skin contact and irritation.
Skin/Body Protection	Wear a lab coat and appropriate protective clothing.	[7] To prevent skin exposure.
Respiratory Protection	A NIOSH/MSHA-approved respirator may be required for high-dust conditions.	[9] To prevent respiratory tract irritation.

First Aid Measures

- Inhalation: Move the victim to fresh air. Seek medical attention if symptoms persist.[6]
- Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[6]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]
- Ingestion: Rinse mouth and seek immediate medical advice.[6]

Conclusion

4-Amino-5-chloro-2-methoxybenzaldehyde is more than a simple chemical with a molecular weight of 185.61 g/mol. It is a strategically designed building block that holds significant value for the pharmaceutical and chemical research communities. Its utility as a precursor to potent prokinetic agents underscores its importance in drug development. A thorough understanding of its properties, synthesis, analysis, and safe handling, as detailed in this guide, is essential for any scientist aiming to leverage its full potential in creating next-generation therapeutics and novel chemical entities.

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- To cite this document: BenchChem. [4-Amino-5-chloro-2-methoxybenzaldehyde molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2596730#4-amino-5-chloro-2-methoxybenzaldehyde-molecular-weight\]](https://www.benchchem.com/product/b2596730#4-amino-5-chloro-2-methoxybenzaldehyde-molecular-weight)

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